molecular formula C16H16O3 B1609456 cis-Pterostilbene CAS No. 441351-32-2

cis-Pterostilbene

Cat. No.: B1609456
CAS No.: 441351-32-2
M. Wt: 256.3 g/mol
InChI Key: VLEUZFDZJKSGMX-ARJAWSKDSA-N
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Description

cis-Pterostilbene is a naturally occurring polyphenolic compound belonging to the stilbene family. It is a dimethyl ether derivative of resveratrol and is predominantly found in blueberries, grapes, and other small fruits. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Pterostilbene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde.

    Wittig Reaction: The key step involves a Wittig reaction, where the aldehyde is converted to the corresponding stilbene using a phosphonium ylide.

    Hydrogenation: The resulting trans-stilbene is then subjected to hydrogenation to obtain the cis isomer.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

cis-Pterostilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydrostilbene derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrostilbene derivatives.

    Substitution: Halogenated stilbene derivatives.

Scientific Research Applications

cis-Pterostilbene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

    Biology: Studies have shown its potential in modulating cellular pathways and gene expression.

    Medicine: It exhibits promising anticancer, antidiabetic, and neuroprotective properties.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of cis-Pterostilbene involves several molecular targets and pathways:

    Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

cis-Pterostilbene is often compared with other stilbenes, such as resveratrol and trans-Pterostilbene:

    Resveratrol: While resveratrol is well-known for its health benefits, this compound has better bioavailability and stability.

    trans-Pterostilbene: The trans isomer is more stable and exhibits stronger biological activity compared to the cis isomer.

Similar Compounds

    Resveratrol: A natural polyphenol found in grapes and red wine.

    trans-Pterostilbene: The trans isomer of Pterostilbene with higher stability.

    Piceatannol: Another stilbene derivative with potent biological activities.

Properties

IUPAC Name

4-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUZFDZJKSGMX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441351-32-2
Record name Pterostilbene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441351322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTEROSTILBENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBS8JQ0T3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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